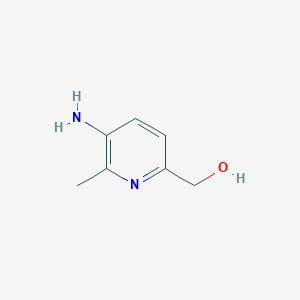

(5-Amino-6-methylpyridin-2-yl)methanol

Description

Contextualizing Pyridine (B92270) Derivatives in Contemporary Chemical Research

Pyridine, a heterocyclic organic compound with the chemical formula C5H5N, is structurally analogous to benzene (B151609) with one methine group replaced by a nitrogen atom. globalresearchonline.net This fundamental difference imparts distinct properties, such as weak basicity and water solubility, that make pyridine and its derivatives highly valuable in various scientific fields. globalresearchonline.netjchemrev.com In contemporary chemical research, pyridine scaffolds are ubiquitous and play a crucial role in the development of new drugs, agrochemicals, and functional materials. researchgate.netnih.gov

The pyridine ring is a key component in numerous natural products, including vitamins like niacin and coenzymes. nih.gov Its presence in a molecule can enhance pharmacokinetic properties, improving solubility and bioavailability, which is a significant advantage in drug design. ajrconline.org Consequently, pyridine derivatives are extensively investigated for a wide range of therapeutic applications, including antimicrobial, anticancer, antiviral, and anti-inflammatory agents. jchemrev.com The adaptability of the pyridine structure allows for extensive functionalization, providing chemists with a versatile template for creating diverse molecular architectures with specific biological or material properties. researchgate.netnih.gov The vast number of publications and FDA-approved drugs containing this scaffold underscores the enduring importance of pyridine derivatives in medicinal chemistry. researchgate.net

Academic Significance of Functionalized Aminopyridine Methanols

Within the broad family of pyridine derivatives, those containing both an amino (-NH2) and a hydroxymethyl (-CH2OH) group, such as aminopyridine methanols, are of particular academic interest. These bifunctional compounds serve as highly versatile building blocks in organic synthesis. The amino group, a primary amine, acts as a nucleophile or a site for diazotization, allowing for the introduction of a wide array of other functional groups. Simultaneously, the hydroxymethyl group, a primary alcohol, can be oxidized to an aldehyde or a carboxylic acid, or can participate in esterification and etherification reactions.

Overview of Current Research Trajectories for (5-Amino-6-methylpyridin-2-yl)methanol

The current research landscape for This compound is primarily centered on its role as a chemical intermediate in organic synthesis. While extensive studies on the compound itself are not widely published, its structure makes it a valuable precursor for creating more complex, potentially bioactive molecules. The strategic placement of the amino, methyl, and hydroxymethyl groups on the pyridine ring offers multiple reaction sites for synthetic chemists.

Research involving this compound is often found within the context of synthetic methodologies and the creation of libraries of compounds for screening purposes. For instance, the amino group can be acylated or alkylated, while the methanol (B129727) moiety can be transformed into other functional groups, leading to a diverse range of derivatives. The synthesis of related compounds, such as (6-dimethylamino-5-methylpyridin-2-yl)methanol, has been documented in the context of medicinal chemistry research, suggesting that This compound) is a logical precursor in similar synthetic campaigns. chemsynthesis.com The availability of this compound from various chemical suppliers indicates its utility and accessibility to the research community for developing novel chemical entities. rlavie.comindiamart.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C6H8N2O |

| Molecular Weight | 138.16 g/mol |

| Appearance | Pale-yellow to off-white solid |

| CAS Number | 88818-90-0 |

Structure

3D Structure

Properties

IUPAC Name |

(5-amino-6-methylpyridin-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5-7(8)3-2-6(4-10)9-5/h2-3,10H,4,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRGWUIBNDJSMOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 5 Amino 6 Methylpyridin 2 Yl Methanol

Reactivity of the Pyridine (B92270) Ring System in (5-Amino-6-methylpyridin-2-yl)methanol

The pyridine ring in this compound is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. However, the presence of the amino and methyl groups, which are electron-donating, counteracts this effect to some extent, thereby influencing the regioselectivity and rate of substitution reactions.

Electrophilic Aromatic Substitution Reactions

The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609). The ring nitrogen can be protonated or coordinate to a Lewis acid under typical electrophilic substitution conditions, further deactivating the ring. However, the strongly activating and ortho-, para-directing amino group at the C5 position, along with the weakly activating methyl group at the C6 position, significantly influences the outcome of these reactions. The combined directing effects of the amino and methyl groups would favor electrophilic attack at the C3 and C5 positions. Given that the C5 position is already substituted, electrophilic substitution is most likely to occur at the C3 position.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. Due to the deactivating nature of the pyridine nitrogen, harsh reaction conditions are often required for these transformations.

Illustrative Electrophilic Aromatic Substitution Reactions:

| Reaction | Reagents | Plausible Product |

| Nitration | HNO₃, H₂SO₄ | (5-Amino-6-methyl-3-nitropyridin-2-yl)methanol |

| Bromination | Br₂, FeBr₃ | (3-Bromo-5-amino-6-methylpyridin-2-yl)methanol |

| Sulfonation | SO₃, H₂SO₄ | 5-Amino-2-(hydroxymethyl)-6-methylpyridine-3-sulfonic acid |

Note: The products listed are plausible based on the directing effects of the substituents. Actual reaction outcomes may vary depending on the specific conditions.

Nucleophilic Attack on the Pyridine Nucleus

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the positions ortho and para to the ring nitrogen (C2, C4, and C6). In this compound, the C2 and C6 positions are substituted. Therefore, nucleophilic attack would be directed primarily to the C4 position. However, nucleophilic aromatic substitution on an unsubstituted pyridine ring typically requires a strong nucleophile and often harsh conditions, sometimes involving the displacement of a hydride ion, as seen in the Chichibabin reaction.

If a good leaving group were present at the C2 or C4 position of a related pyridine derivative, nucleophilic substitution would proceed more readily via an addition-elimination mechanism. For this compound itself, direct nucleophilic substitution on the ring is less common without activation.

Transformations Involving the Primary Amino Group

The primary amino group at the C5 position is a key site of reactivity, readily undergoing a variety of transformations common to aromatic amines.

Acylation, Alkylation, and Arylation Reactions

The lone pair of electrons on the nitrogen atom of the primary amino group makes it nucleophilic, allowing it to react with a range of electrophiles.

Acylation: The amino group can be readily acylated by reaction with acyl halides or anhydrides in the presence of a base to form the corresponding amides. This reaction is often used to protect the amino group or to introduce new functional moieties.

Alkylation: Alkylation of the amino group can be achieved using alkyl halides. However, overalkylation to form secondary and tertiary amines, and even quaternary ammonium salts, is a common side reaction. Reductive amination with aldehydes or ketones provides a more controlled method for mono-alkylation.

Arylation: The amino group can undergo arylation through reactions such as the Buchwald-Hartwig amination, which involves the palladium-catalyzed coupling with aryl halides or triflates.

Table of Representative N-Functionalization Reactions:

| Reaction Type | Reagent | Catalyst/Base | Plausible Product |

| Acylation | Acetyl chloride | Pyridine | N-(6-Methyl-2-(hydroxymethyl)pyridin-3-yl)acetamide |

| Alkylation | Methyl iodide | K₂CO₃ | (5-(Methylamino)-6-methylpyridin-2-yl)methanol |

| Arylation | Phenyl bromide | Pd catalyst, base | (5-(Phenylamino)-6-methylpyridin-2-yl)methanol |

Note: These are generalized examples. Specific conditions and outcomes can vary.

Diazotization and Subsequent Reactions

The primary aromatic amino group of this compound can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures. organic-chemistry.orgbyjus.com The resulting pyridinediazonium salt is a versatile intermediate that can undergo a variety of subsequent reactions, allowing for the introduction of a wide range of functional groups in place of the original amino group.

These subsequent reactions, often referred to as Sandmeyer or Sandmeyer-type reactions, can introduce halides, cyano, hydroxyl, and other groups onto the pyridine ring. masterorganicchemistry.com

Potential Diazotization and Subsequent Reactions:

| Subsequent Reaction | Reagent(s) | Plausible Product |

| Sandmeyer (Chloro) | CuCl, HCl | (5-Chloro-6-methylpyridin-2-yl)methanol |

| Sandmeyer (Bromo) | CuBr, HBr | (5-Bromo-6-methylpyridin-2-yl)methanol |

| Sandmeyer (Cyano) | CuCN, KCN | 5-(Hydroxymethyl)-2-methylpyridine-3-carbonitrile |

| Schiemann | HBF₄, heat | (5-Fluoro-6-methylpyridin-2-yl)methanol |

| Hydrolysis | H₂O, H₂SO₄, heat | (5-Hydroxy-6-methylpyridin-2-yl)methanol |

Note: Diazonium salts of pyridines can be unstable, and reaction conditions must be carefully controlled.

Condensation Reactions of the Amine

The primary amino group can participate in condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines (Schiff bases). This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. monash.edu The resulting imines can be stable compounds or can serve as intermediates for further transformations, such as reduction to secondary amines.

Illustrative Condensation Reactions:

| Carbonyl Compound | Catalyst | Plausible Product (Imine) |

| Benzaldehyde | Acetic acid | ((E)-N-Benzylidene-6-methyl-2-(hydroxymethyl)pyridin-3-amine) |

| Acetone | p-Toluenesulfonic acid | (N-(Propan-2-ylidene)-6-methyl-2-(hydroxymethyl)pyridin-3-amine) |

Note: The formation and stability of the imine product depend on the specific reactants and reaction conditions.

Reactions of the Hydroxymethyl Moiety

The hydroxymethyl group at the 2-position of the pyridine ring is analogous to a benzylic alcohol, suggesting a heightened reactivity compared to a simple primary alcohol. This functional group is anticipated to be a versatile handle for a variety of chemical transformations.

Oxidation Chemistry of the Alcohol Group

The primary alcohol of this compound is susceptible to oxidation to form either the corresponding aldehyde, 5-amino-6-methylpicolinaldehyde, or the carboxylic acid, 5-amino-6-methylpicolinic acid. The outcome of the reaction is contingent on the choice of oxidizing agent and the reaction conditions employed.

For the selective oxidation to the aldehyde, mild reagents are generally preferred. Manganese dioxide (MnO₂) is a common and effective choice for the oxidation of benzylic and allylic alcohols. Other reagents that could potentially effect this transformation include pyridinium chlorochromate (PCC) or a Swern oxidation protocol.

Conversely, the use of stronger oxidizing agents would be expected to lead to the formation of the carboxylic acid. Reagents such as potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) under acidic conditions would likely facilitate the complete oxidation of the alcohol.

Table 1: Predicted Oxidation Reactions of this compound

| Oxidizing Agent | Predicted Product | Typical Reaction Conditions |

| Manganese Dioxide (MnO₂) | 5-Amino-6-methylpicolinaldehyde | Stirring in a non-polar solvent like dichloromethane at room temperature. |

| Potassium Permanganate (KMnO₄) | 5-Amino-6-methylpicolinic acid | Heating in an aqueous basic solution, followed by acidic workup. |

Nucleophilic Substitution Reactions at the Benzylic Position

The hydroxyl group of the hydroxymethyl moiety is a poor leaving group. Therefore, to facilitate nucleophilic substitution, it would first need to be converted into a more labile group, such as a halide or a sulfonate ester.

Treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would be expected to yield the corresponding 2-(chloromethyl) or 2-(bromomethyl) derivative. Alternatively, reaction with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base like pyridine, would form a tosylate or mesylate ester.

These activated intermediates would then be susceptible to attack by a wide range of nucleophiles in an Sₙ2 reaction, allowing for the introduction of various functional groups at the benzylic position.

Esterification and Etherification Processes

The hydroxymethyl group is expected to readily undergo esterification with carboxylic acids or their activated derivatives. The classic Fischer esterification, involving heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a plausible route. For a milder and often more efficient process, acylation with an acid chloride or anhydride in the presence of a non-nucleophilic base like triethylamine or pyridine would be a suitable alternative.

Etherification could be achieved through a Williamson ether synthesis. This would involve the initial deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This potent nucleophile could then be reacted with an alkyl halide to form the desired ether.

Cyclization and Rearrangement Reactions of this compound

The presence of both an amino group and a hydroxymethyl group on the same pyridine scaffold introduces the potential for intramolecular cyclization reactions to construct bicyclic heterocyclic systems.

One plausible pathway would involve the initial conversion of the hydroxymethyl group to a halide, as described in section 3.3.2. The amino group could then act as an intramolecular nucleophile, displacing the halide to form a fused six-membered ring, leading to a derivative of the pyrido[1,2-a]pyrimidine ring system. The feasibility and regioselectivity of such a reaction would depend on the specific reaction conditions.

While various rearrangement reactions are known in pyridine chemistry, there are no immediate and obvious pathways for rearrangement of the parent compound this compound under standard conditions.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. Through the analysis of one-dimensional and two-dimensional spectra, the connectivity and spatial arrangement of atoms within (5-Amino-6-methylpyridin-2-yl)methanol can be established.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information regarding the chemical environment of each proton and carbon atom in the molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each type of proton. The pyridine (B92270) ring protons, H3 and H4, would appear as doublets in the aromatic region, with their specific chemical shifts influenced by the electron-donating amino group and the methyl group. The protons of the hydroxymethyl group (-CH₂OH) would likely present as a singlet, while the methyl group (-CH₃) protons would also yield a singlet. The amino (-NH₂) and hydroxyl (-OH) protons are expected to appear as broad singlets, and their chemical shifts can be sensitive to solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon skeleton. Six distinct signals are anticipated for the pyridine ring carbons, with their chemical shifts indicating the electronic effects of the substituents. The carbons bearing the amino group (C5) and the hydroxymethyl group (C2) would be significantly influenced. Additional signals for the methyl carbon and the methylene carbon of the hydroxymethyl group are also expected.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 | - | ~158-162 |

| C3 | ~6.4-6.6 (d) | ~108-112 |

| C4 | ~7.2-7.4 (d) | ~138-142 |

| C5 | - | ~145-149 |

| C6 | - | ~148-152 |

| -CH₃ | ~2.2-2.4 (s) | ~17-20 |

| -CH₂OH | ~4.5-4.7 (s) | ~60-65 |

| -NH₂ | ~4.0-5.0 (br s) | - |

| -OH | Variable (br s) | - |

Note: Predicted values are based on analysis of structurally similar compounds such as 2-amino-5-methylpyridine and 2-amino-6-methylpyridine. chemicalbook.comchemicalbook.com Actual values may vary. (s = singlet, d = doublet, br s = broad singlet).

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between nuclei.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would be instrumental in confirming the connectivity of protons on the pyridine ring. A cross-peak between the signals for H3 and H4 would definitively establish their adjacent relationship.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the unambiguous assignment of the ¹³C signals for C3, C4, the methyl group, and the methylene group of the hydroxymethyl substituent.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy reveals correlations between protons and carbons that are separated by two or three bonds. This technique is particularly powerful for establishing the substitution pattern on the pyridine ring. For instance, correlations would be expected from the methyl protons to C6 and C5, and from the methylene protons of the hydroxymethyl group to C2 and C3. These long-range correlations provide definitive evidence for the placement of the functional groups on the pyridine skeleton.

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound (C₇H₁₀N₂O), HRMS would provide a highly accurate mass measurement of the molecular ion, confirming the molecular formula.

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), provides insight into the compound's structure by observing how it breaks apart. The fragmentation pattern of this compound under techniques like electrospray ionization (ESI) would likely involve characteristic losses. nih.govwvu.edunih.gov

Potential Fragmentation Pathways:

Loss of a hydroxymethyl radical (•CH₂OH): This would result in a significant fragment ion.

Loss of water (H₂O): Dehydration is a common fragmentation pathway for molecules containing a hydroxyl group.

Cleavage of the methyl group: Loss of a methyl radical (•CH₃) could also be observed.

Ring cleavage: The pyridine ring itself could undergo fragmentation, leading to smaller charged species.

By analyzing these fragmentation patterns, the connectivity and arrangement of the functional groups can be further corroborated. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a fingerprint of the functional groups present.

The IR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine would appear as two bands in the region of 3300-3500 cm⁻¹. The O-H stretch of the alcohol group would be a broad band, also in the 3200-3600 cm⁻¹ region. Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl and methylene groups would appear just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring would be found in the 1400-1600 cm⁻¹ range. The C-N stretching vibration is anticipated around 1270-1380 cm⁻¹. researchgate.net

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the pyridine ring. researchgate.net

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| O-H Stretch (Alcohol) | 3200-3600 (broad) |

| N-H Stretch (Amine) | 3300-3500 (two bands) |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-3000 |

| C=C and C=N Ring Stretch | 1400-1600 |

| C-N Stretch | 1270-1380 |

| C-O Stretch | 1000-1260 |

Note: Predictions are based on established group frequency data and studies on related aminopyridine molecules. researchgate.net

X-ray Crystallography for Solid-State Molecular Architecture Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional molecular structure of a compound in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound, assuming a suitable single crystal can be grown.

Furthermore, X-ray crystallography reveals the packing of molecules in the crystal lattice and identifies intermolecular interactions such as hydrogen bonding. In the case of this compound, extensive hydrogen bonding would be expected due to the presence of the amino (-NH₂) and hydroxyl (-OH) groups, which can act as both hydrogen bond donors and acceptors. The pyridine nitrogen can also act as a hydrogen bond acceptor. These interactions would play a crucial role in defining the solid-state architecture of the compound.

Electronic Absorption and Emission Spectroscopy for Electronic Structure and Photophysical Properties

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to investigate the electronic transitions and photophysical properties of a molecule.

The UV-Vis absorption spectrum of this compound in a suitable solvent is expected to show absorption bands corresponding to π→π* and n→π* transitions within the substituted pyridine ring. The presence of the electron-donating amino and methyl groups, along with the hydroxymethyl group, would likely cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine.

Given that many aminopyridine derivatives exhibit fluorescence, it is plausible that this compound would also be emissive upon excitation at an appropriate wavelength. nih.gov A fluorescence spectrum would reveal the emission maximum and provide information about the quantum yield, which is a measure of the efficiency of the fluorescence process. The photophysical properties can be influenced by factors such as solvent polarity and pH due to the presence of the basic amino group and pyridine nitrogen. nih.govrsc.org

Computational Chemistry and Theoretical Investigations of 5 Amino 6 Methylpyridin 2 Yl Methanol

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the hydroxymethyl and amino groups attached to the pyridine (B92270) ring of (5-Amino-6-methylpyridin-2-yl)methanol allows it to adopt multiple spatial arrangements, or conformations. Conformational analysis is a computational method used to identify the most stable conformers (those at energy minima) and the energy barriers for converting between them. This is achieved by mapping the molecule's potential energy surface (PES) as a function of its torsional angles. Understanding the preferred conformations is essential, as the molecule's shape governs its interactions with other molecules and its biological activity.

A thorough search of scientific databases indicates that a specific conformational analysis and potential energy surface mapping for this compound has not been published.

Reaction Mechanism Predictions and Transition State Characterization

Computational chemistry is instrumental in predicting the pathways of chemical reactions. By modeling the interaction of this compound with various reactants, it is possible to map out potential reaction mechanisms step-by-step. A critical part of this process is the characterization of transition states—the highest energy point along a reaction coordinate. Calculating the activation energy (the energy difference between the reactants and the transition state) allows for the prediction of reaction rates and the determination of the most likely reaction pathway.

Currently, there are no published theoretical studies that predict reaction mechanisms or characterize transition states involving this compound.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Theoretical methods can accurately predict various spectroscopic parameters. For instance, calculations can forecast the vibrational frequencies that would be observed in an Infrared (IR) and Raman spectrum, or the chemical shifts expected in a Nuclear Magnetic Resonance (NMR) spectrum (¹H and ¹³C). These predicted spectra serve as a powerful tool for interpreting and validating experimental results. When computationally predicted data closely matches experimental data, it confirms the accuracy of both the experimental structure determination and the computational model used.

Specific computational predictions of the spectroscopic parameters for this compound, along with their validation against experimental spectra, are not available in the reviewed literature.

Molecular Dynamics Simulations for Solution-Phase Behavior

Molecular dynamics (MD) simulations model the physical movement of atoms and molecules over time. For this compound, MD simulations could reveal its behavior in a solution, such as water or an organic solvent. These simulations provide insights into solvation processes, the structure of the solvent around the molecule, and dynamic properties like diffusion coefficients. Understanding its solution-phase behavior is vital for applications in drug design and materials science, as it dictates how the molecule interacts in a biological or chemical environment.

A review of the literature did not yield any studies focused on the molecular dynamics simulations of this compound to characterize its solution-phase behavior.

Coordination Chemistry of 5 Amino 6 Methylpyridin 2 Yl Methanol As a Ligand

Ligand Design Principles and Potential Coordination Modes

The design of (5-Amino-6-methylpyridin-2-yl)methanol as a ligand is predicated on the strategic placement of multiple donor atoms on a rigid pyridine (B92270) backbone. This design allows for the formation of stable chelate rings with metal ions, a key principle in the development of robust coordination complexes. The primary donor sites on the this compound molecule are the pyridine ring nitrogen, the nitrogen atom of the amino group, and the oxygen atom of the hydroxymethyl group.

The presence of these donor atoms in close proximity allows for several potential coordination modes:

Bidentate N,N-Coordination: The ligand can coordinate to a metal center through the pyridine nitrogen and the amino nitrogen, forming a five-membered chelate ring. This mode is common for 2-aminopyridine derivatives.

Bidentate N,O-Coordination: The ligand can also act as a bidentate N,O-donor by coordinating through the pyridine nitrogen and the oxygen of the hydroxymethyl group. This would result in the formation of a six-membered chelate ring, which is also a stable arrangement in coordination chemistry.

Tridentate N,N,O-Coordination: In certain conformations and with suitable metal ions, the ligand could potentially coordinate in a tridentate fashion, utilizing the pyridine nitrogen, the amino nitrogen, and the hydroxymethyl oxygen. This would lead to the formation of two fused chelate rings, a five-membered and a six-membered ring, resulting in highly stable complexes.

Bridging Coordination: The ligand could also act as a bridging ligand, connecting two or more metal centers. For instance, the pyridine nitrogen could coordinate to one metal ion, while the amino or hydroxymethyl group coordinates to another.

The specific coordination mode adopted will depend on several factors, including the nature of the metal ion (size, charge, and electronic configuration), the reaction conditions, and the presence of other competing ligands in the coordination sphere. The steric hindrance from the methyl group at the 6-position of the pyridine ring can also influence the coordination geometry.

Synthesis and Characterization of Metal Complexes derived from this compound

The synthesis of metal complexes with this compound can be achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent is crucial to ensure the solubility of both the ligand and the metal salt. Common solvents used for the synthesis of such complexes include methanol (B129727), ethanol, and acetonitrile.

A general synthetic procedure would involve dissolving stoichiometric amounts of the ligand and the metal salt (e.g., chlorides, nitrates, or acetates of transition metals like copper(II), cobalt(II), nickel(II), and ruthenium(II)) in a suitable solvent. The reaction mixture is then typically stirred at room temperature or heated under reflux to facilitate the complex formation. The resulting metal complex may precipitate out of the solution upon cooling or after the addition of a less polar solvent. The solid product can then be collected by filtration, washed with a suitable solvent to remove any unreacted starting materials, and dried.

The characterization of the newly synthesized complexes is essential to determine their composition, structure, and purity. A combination of analytical and spectroscopic techniques is employed for this purpose:

Elemental Analysis (CHN): This technique provides the percentage composition of carbon, hydrogen, and nitrogen in the complex, which helps in confirming the empirical formula.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of the functional groups (C=N of the pyridine ring, N-H of the amino group, and O-H of the hydroxymethyl group) upon complexation provide evidence of coordination.

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the complex. The d-d transitions of the metal ion and charge transfer bands (ligand-to-metal or metal-to-ligand) can be observed, which are characteristic of the coordination geometry around the metal center.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution. Changes in the chemical shifts of the ligand protons and carbons upon coordination can confirm the binding mode.

Mass Spectrometry: This technique helps in determining the molecular weight of the complex and can provide information about its fragmentation pattern.

Below is a representative table of characterization data for a hypothetical metal complex of this compound, denoted as L.

| Complex | Elemental Analysis (% Calculated/Found) | IR (cm⁻¹) Selected Bands | UV-Vis λmax (nm) |

| [CuL₂Cl₂] | C: 45.1/45.3, H: 4.7/4.6, N: 17.5/17.3 | ν(N-H): 3250 (shift from 3350), ν(C=N): 1590 (shift from 1610), ν(M-N): 450, ν(M-O): 520 | 650 (d-d), 380 (LMCT) |

| [Ru(L)(PPh₃)₂Cl₂] | C: 62.8/62.5, H: 5.1/5.3, N: 7.3/7.1 | ν(N-H): 3280 (shift from 3350), ν(C=N): 1585 (shift from 1610), ν(Ru-P): 515 | 480 (MLCT) |

Spectroscopic and Structural Analysis of Coordination Compounds

Spectroscopic and structural analyses are pivotal in elucidating the nature of coordination compounds derived from this compound.

Infrared (IR) Spectroscopy: In the IR spectrum of the free ligand, characteristic bands for the N-H stretching of the amino group, the O-H stretching of the hydroxymethyl group, and the C=N stretching of the pyridine ring are observed. Upon coordination to a metal ion, these bands are expected to shift. For instance, the N-H stretching vibrations may shift to lower wavenumbers, indicating the involvement of the amino group in coordination. ekb.egresearchgate.net Similarly, a shift in the C=N stretching frequency of the pyridine ring is indicative of coordination through the pyridine nitrogen. researchgate.net The appearance of new bands in the far-IR region can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. ekb.eg

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide insights into the geometry of the metal center. For instance, copper(II) complexes with pyridine-based ligands often exhibit broad d-d transition bands in the visible region, the position of which is sensitive to the coordination environment. acs.org The spectra may also show intense bands in the UV region due to π-π* transitions within the ligand and ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. acs.org

X-ray Crystallography: The definitive structure of these coordination compounds in the solid state can be determined by single-crystal X-ray diffraction. This technique would reveal the precise coordination number and geometry of the metal ion, the coordination mode of the this compound ligand, and the bond distances and angles within the complex. For example, a crystal structure could confirm whether the ligand acts as a bidentate N,N- or N,O-donor, or as a tridentate N,N,O-donor. nih.govnih.govmdpi.com

Below is an interactive table summarizing expected spectroscopic data for a hypothetical complex, [Ni(L)₂(H₂O)₂]Cl₂.

| Spectroscopic Technique | Expected Observations | Interpretation |

| IR Spectroscopy | Shift of ν(N-H) from ~3350 cm⁻¹ to ~3280 cm⁻¹. Shift of pyridine ring vibrations. Appearance of new bands around 450-500 cm⁻¹. | Coordination of the amino group and pyridine nitrogen to the Ni(II) ion. Formation of Ni-N bonds. |

| UV-Vis Spectroscopy | Multiple absorption bands in the visible region (e.g., around 600 nm and 900 nm). Intense bands in the UV region. | d-d transitions characteristic of an octahedral Ni(II) complex. π-π* and charge transfer transitions. |

| ¹H NMR Spectroscopy (if diamagnetic) | Downfield shift of pyridine and amino protons. | Deshielding of protons upon coordination to the metal center. |

Electronic, Magnetic, and Photophysical Properties of Metal Complexes

The electronic and magnetic properties of metal complexes of this compound are dictated by the nature of the central metal ion and the ligand field it creates.

Electronic and Magnetic Properties: Transition metal complexes with this ligand can be either paramagnetic or diamagnetic, depending on the presence of unpaired electrons in the d-orbitals of the metal ion. libretexts.org For example, complexes of Cu(II) (d⁹) are expected to be paramagnetic with one unpaired electron, while complexes of Zn(II) (d¹⁰) would be diamagnetic. dalalinstitute.com The magnetic moment of paramagnetic complexes can be determined experimentally using techniques like the Evans method or a SQUID magnetometer, which provides information about the number of unpaired electrons and the spin state of the metal ion. nih.govrsc.org The ligand field strength of this compound, being a substituted aminopyridine, is expected to be moderate.

The following table provides a summary of the expected properties for some hypothetical complexes.

| Complex | Metal Ion d-electron count | Expected Magnetic Behavior | Potential Photophysical Property |

| [Co(L)₂Cl₂] | d⁷ | Paramagnetic | - |

| [Ni(L)₂Cl₂] | d⁸ | Paramagnetic | - |

| [Cu(L)₂Cl₂] | d⁹ | Paramagnetic | - |

| [Zn(L)₂Cl₂] | d¹⁰ | Diamagnetic | Potential for ligand-based fluorescence |

| [Ru(L)₂(bpy)]²⁺ | d⁶ | Diamagnetic | Potential for MLCT-based phosphorescence |

Q & A

Q. Optimization Strategies :

- Use polar aprotic solvents (e.g., DMSO) to enhance nucleophilic substitution efficiency for amino group introduction .

- Monitor reaction progress via TLC or HPLC to minimize side products like over-alkylation .

What analytical techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

Basic Research Question

Key Techniques :

- NMR : Look for distinct pyridine ring proton signals (δ 7.5–8.5 ppm) and hydroxymethyl protons (δ 4.5–5.0 ppm). Aromatic substitution patterns can confirm regiochemistry .

- HPLC : Use C18 columns with methanol/water gradients (e.g., 60:40 to 90:10) to assess purity (>95%) .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or bond angles, especially if chiral centers are present .

Q. Contradiction Resolution :

- Cross-validate NMR and IR data to confirm functional groups (e.g., –OH stretch at ~3300 cm⁻¹).

- Employ computational tools (e.g., Gaussian) to predict NMR shifts and compare with experimental data .

How can the stability of this compound be maintained during storage and handling?

Basic Research Question

- Storage : Protect from moisture and light by storing in amber vials under nitrogen or argon at –20°C .

- Handling : Use anhydrous solvents (e.g., THF, DCM) during synthesis to prevent hydrolysis of the hydroxymethyl group .

What advanced strategies are used to evaluate the biological activity of derivatives of this compound?

Advanced Research Question

- In Vitro Assays : Screen for antimicrobial activity via broth microdilution (MIC determination) or anticancer activity using MTT assays on cancer cell lines .

- Docking Studies : Model interactions with target proteins (e.g., kinases) using AutoDock Vina to prioritize derivatives for synthesis .

- Metabolic Stability : Assess using liver microsome assays to predict pharmacokinetic profiles .

How are computational methods applied to predict synthetic pathways and reactivity?

Advanced Research Question

- Retrosynthetic Analysis : Tools like Pistachio and Reaxys identify feasible precursors (e.g., 5-nitro-6-methylpyridine-2-carbaldehyde) and reaction templates .

- Reactivity Prediction : DFT calculations (e.g., B3LYP/6-31G*) model transition states for amino group installation, optimizing catalysts (e.g., Pd/C vs. Raney Ni) .

What challenges arise in enantioselective synthesis of chiral analogs, and how are they addressed?

Advanced Research Question

- Chiral Center Formation : Use asymmetric catalysis (e.g., Jacobsen’s Mn-salen complexes) for hydroxymethyl group stereocontrol .

- Resolution Techniques : Employ chiral HPLC (Chiralpak AD-H column) or enzymatic resolution (lipases) to separate enantiomers .

How do researchers reconcile conflicting data in reaction yields or spectroscopic results?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.